molecular formula C15H18N4OS B276505 6-[(3-methylphenoxy)methyl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3-methylphenoxy)methyl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B276505
M. Wt: 302.4 g/mol
InChI Key: SZQSEGADETWLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-methylphenoxy)methyl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and an ether linkage to a methylphenyl group

Preparation Methods

The synthesis of 6-[(3-methylphenoxy)methyl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with a thiocarbonyl compound to form the fused thiadiazole ring.

    Etherification: The final step involves the reaction of the triazolothiadiazole intermediate with a methylphenyl halide under basic conditions to form the ether linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-[(3-methylphenoxy)methyl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the aromatic ring, using reagents such as halides or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(3-methylphenoxy)methyl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-[(3-methylphenoxy)methyl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

6-[(3-methylphenoxy)methyl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:

  • (3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl (3-methylphenyl) ether
  • (3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl (3-methylphenyl) ether

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific isobutyl group, which may confer distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

6-[(3-methylphenoxy)methyl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-10(2)7-13-16-17-15-19(13)18-14(21-15)9-20-12-6-4-5-11(3)8-12/h4-6,8,10H,7,9H2,1-3H3

InChI Key

SZQSEGADETWLJL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CC(C)C

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.